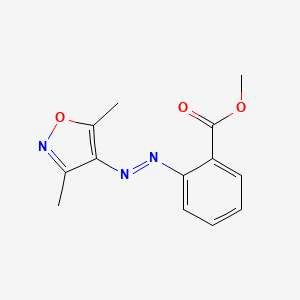
2-(3,5-Dimethyl-isoxazol-4-ylazo)-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(1E)-2-(3,5-dimethyl-1,2-oxazol-4-yl)diazen-1-yl]benzoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. This particular compound features a benzoate ester group, which is commonly found in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1E)-2-(3,5-dimethyl-1,2-oxazol-4-yl)diazen-1-yl]benzoate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitrobenzaldehyde and an amine.
Azo Coupling Reaction: The oxazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from benzoic acid. This step involves the reaction of the diazonium salt with the oxazole compound under acidic conditions to form the azo linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1E)-2-(3,5-dimethyl-1,2-oxazol-4-yl)diazen-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the ester group under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Amines derived from the cleavage of the azo bond.
Substitution: Substituted benzoates and oxazole derivatives.
Scientific Research Applications
Methyl 2-[(1E)-2-(3,5-dimethyl-1,2-oxazol-4-yl)diazen-1-yl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vivid coloration properties.
Mechanism of Action
The mechanism of action of methyl 2-[(1E)-2-(3,5-dimethyl-1,2-oxazol-4-yl)diazen-1-yl]benzoate involves its interaction with molecular targets through the azo linkage and ester group. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes or receptors. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(1E)-2-(3,5-dimethyl-1,2-oxazol-4-yl)diazen-1-yl]benzoate: Similar in structure but with different substituents on the oxazole ring.
Ethyl 2-[(1E)-2-(3,5-dimethyl-1,2-oxazol-4-yl)diazen-1-yl]benzoate: Similar ester group but with an ethyl instead of a methyl group.
Methyl 2-[(1E)-2-(3,5-dimethyl-1,2-thiazol-4-yl)diazen-1-yl]benzoate: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
Methyl 2-[(1E)-2-(3,5-dimethyl-1,2-oxazol-4-yl)diazen-1-yl]benzoate is unique due to its specific combination of the oxazole ring and the azo linkage, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H13N3O3 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C13H13N3O3/c1-8-12(9(2)19-16-8)15-14-11-7-5-4-6-10(11)13(17)18-3/h4-7H,1-3H3 |
InChI Key |
JOLVLDGOAGSSFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)N=NC2=CC=CC=C2C(=O)OC |
solubility |
16.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















